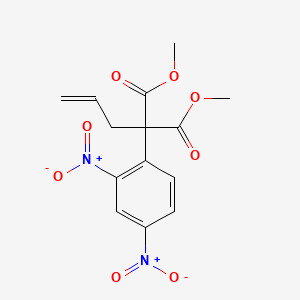

Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate is a chemical compound with the molecular formula C14H14N2O8 . It is a derivative of malonic acid . This compound is used in various applications, including as a reagent for organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 8 oxygen atoms . The average mass of the molecule is 338.270 Da .Wissenschaftliche Forschungsanwendungen

Enantioselective Allylic Substitution Catalysis

Research has demonstrated the application of Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate in enantioselective allylic substitution reactions. These reactions are catalyzed by palladium complexes with chiral ligands, leading to products with high enantioselectivity. For instance, allylpalladium complexes with chiral bis(dihydrooxazole) ligands have been studied for the enantioselective allylic substitution reaction, showcasing the role of steric interactions and selective electronic activation in achieving high enantioselectivity (Matt et al., 1995). Similarly, the use of chiral phosphinoaryl- and phosphinoalkyloxazolines as new classes of ligands has shown to provide very high enantioselectivity in palladium-catalyzed allylic substitutions (Sprinz & Helmchen, 1993).

Photomechanical and Photoisomerization Applications

Dimethyl-2(3-anthracen-9-yl)allylidene)malonate (a derivative) demonstrates unique photomechanical and photoisomerization behaviors. Crystalline nanowires composed of this molecule exhibit rapid coiling motion when exposed to visible light, driven by photoisomerization between its (E) and (Z) conformations. The presence of surfactants like cetyltrimethylammonium bromide has been shown to accelerate the photochemical reaction rate significantly, highlighting its potential in developing light-responsive materials (Tong et al., 2018).

Novel Synthetic Applications

The palladium(0)-catalyzed deconjugative allylation of alkenylidenemalonates and alkylidenemalonates represents a groundbreaking approach, allowing for the synthesis of conjugated dienes attached to a quaternary carbon center. This method has been applied successfully for reactions of dimethyl 2-((E)-but-2-enylidene)malonate with various allylic acetates, demonstrating the potential for novel synthetic pathways in organic chemistry (Sato et al., 2003).

Eigenschaften

IUPAC Name |

dimethyl 2-(2,4-dinitrophenyl)-2-prop-2-enylpropanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O8/c1-4-7-14(12(17)23-2,13(18)24-3)10-6-5-9(15(19)20)8-11(10)16(21)22/h4-6,8H,1,7H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKMMTLIXRIJFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-2-carboxylic acid](/img/structure/B2662288.png)

![2-(2-chlorobenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2662289.png)

![(3,3-Difluorocyclobutyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2662297.png)

![8-[6-Ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2662299.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxan-3-yl)acetic acid](/img/structure/B2662306.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2662308.png)